molecular formula C14H19N5O2 B1480661 benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate CAS No. 2098071-22-6

benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

Cat. No. B1480661
CAS RN: 2098071-22-6
M. Wt: 289.33 g/mol
InChI Key: HBBCIEILJJIJNB-UHFFFAOYSA-N
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Description

Benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is a complex organic compound. It can be viewed as a derivative of carbamic acid and benzyl alcohol . The compound is likely to be a solid and soluble in organic solvents .


Synthesis Analysis

The synthesis of such compounds often involves the use of carbamate protecting groups. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat. The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .


Molecular Structure Analysis

The molecular structure of benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is complex. It contains a benzyl group, a carbamate group, and a 1H-1,2,3-triazol-1-yl group .


Chemical Reactions Analysis

Reactions at the benzylic position are common in organic chemistry. These reactions can occur via an SN1 pathway, via the resonance-stabilized carbocation . The compound can also undergo reactions involving the carbamate group .

Scientific Research Applications

Green Chemistry and Sustainable Processes

In the context of green chemistry, the reversible reactions of CO2 with amines to form carbamates offer a sustainable approach to protecting groups in organic synthesis . This method reduces waste and avoids the use of additional reagents, aligning with the principles of sustainable chemistry.

Pharmaceutical Synthesis

Carbamates are pivotal in the pharmaceutical industry for the synthesis of drugs. They serve as intermediates in the production of a wide range of therapeutic agents, including antifolates, which are crucial in cancer treatment .

Pesticide Development

The structural motif of carbamates is commonly found in pesticides. This compound could be utilized in the design and synthesis of new pesticides, offering potentially improved safety and efficacy profiles .

Future Directions

The future directions for research on benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate could include further exploration of its synthesis, its physical and chemical properties, and its potential applications. This could involve more detailed studies of its reactivity and the development of new synthetic methods .

Mechanism of Action

properties

IUPAC Name

benzyl N-[3-[4-(aminomethyl)triazol-1-yl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c15-9-13-10-19(18-17-13)8-4-7-16-14(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,10H,4,7-9,11,15H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBCIEILJJIJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
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benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
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benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
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benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
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benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
Reactant of Route 6
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benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

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